Bisindolylmaleimide IV
Overview
Description
Bisindolylmaleimide IV (BIM IV) is a cell-permeable inhibitor of protein kinase C (PKC) with IC50 values reported to range from 0.10 to 0.55 µM . It was designed to be more discriminative than its parent compound, the non-selective PKC inhibitor, staurosporine .
Synthesis Analysis
Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like . Synthetic endeavours within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .
Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide IV is C20H13N3O2 .
Chemical Reactions Analysis
Bisindolylmaleimides (BIMs) are widely recognised for their activity against protein kinases and from a synthetic perspective can be highly functionalised or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
Physical And Chemical Properties Analysis
Bisindolylmaleimide IV is a dark orange solid powder . It is soluble in methanol at 10 mg/mL . The molecular weight of Bisindolylmaleimide IV is 327.34 .
Scientific Research Applications
Bisindolylmaleimides in Anti-Cancer Therapy
Bisindolylmaleimide derivatives, including Bisindolylmaleimide IV, are primarily recognized as protein kinase C (PKC) inhibitors. They exhibit a range of biological effects that are both PKC-dependent and independent. These effects include the reversal of multidrug resistance (MDR), modulation of Wnt signaling, and potent proapoptotic properties, particularly in cancer therapy. Bisindolylmaleimides have been shown to repress uncontrolled proliferation and restore sensitivity to chemotherapy, aiding in the eradication of cancer cells (Pająk et al., 2008).
Facilitation of Apoptosis
Bisindolylmaleimide IX, a closely related compound, has been studied for its ability to enhance tumor necrosis factor (TNF) receptor family-mediated apoptosis in lymphoid and dendritic cells, as well as in human prostatic carcinoma cell lines. This property is attributed to its role as an inhibitor of transcription and its ability to induce caspase activity in combination with apoptosis-inducing ligands (Rokhlin et al., 2002).
Proteome-wide Identification of Targets
Bisindolylmaleimide compounds have been used extensively to study the roles of PKC family enzymes in cellular signal transduction. A proteomics approach has identified several known and previously unknown enzyme targets affected by these compounds, including protein kinases and non-protein kinases (Brehmer et al., 2004).
Synergy in T Cell Apoptosis
In the context of multiple sclerosis, bisindolylmaleimide has been shown to enhance CD95-mediated T cell apoptosis. This property makes it a candidate for modulating T cell apoptosis, although more potent substances may be required for effective immunological control over auto-reactive T cells (Wendling et al., 2000).
Inhibition of Voltage-dependent K+ Currents
Bisindolylmaleimide I has been found to inhibit voltage-dependent K(+) currents in rat mesenteric arterial smooth muscle cells, suggesting a potential role in modulating smooth muscle cell activity (Kim et al., 2004).
Autophagy and Apopt
osis in Hepatocarcinoma CellsStudies on Bisindolylmaleimide alkaloid BMA-155Cl have shown that it can induce autophagy and apoptosis in human hepatocarcinoma HepG-2 cells. This process involves the NF-κB p65 pathway, suggesting that this compound could be a potential candidate for anti-cancer drug development (Sun et al., 2017).
Interaction with Calmodulin Protein
Research has demonstrated that Bisindolylmaleimide compounds, including Bisindolylmaleimide IV, can bind to calmodulin protein, potentially inhibiting its activity. This interaction has implications for drug development, particularly in the context of cancer treatment (Sosa-Peinado et al., 2022).
Inhibition of Vascular Endothelial Cell Proliferation
Novel bisindolylmaleimides have been synthesized and tested for their antiproliferative activities, particularly on vascular endothelial cells. Certain derivatives have shown selective activity, indicating potential therapeutic applications in controlling abnormal vascular growth (Braña et al., 2001).
Inhibition of T Lymphocyte Activation and Proliferation
Bisindolylmaleimide VIII has been studied for its effects on the activation and proliferation of murine T lymphocytes. It significantly inhibits the expression of activation antigens and suppresses proliferation, indicating its potential as an immunosuppressive agent (Mu Jing-jing, 2009).
Cytotoxic Activities Against Tumor Cell Lines
A variety of N-methyl-bisindolylmaleimides have been synthesized and evaluated for their inhibitory activities against tumor cell lines. Certain compounds within this series have displayed significant cytotoxic activities, suggesting their potential in cancer therapy (Wang et al., 2014).
Safety And Hazards
Future Directions
Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . They are proposed and reported as possible inhibitors of calmodulin protein for the first time . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
properties
IUPAC Name |
3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBRTASHMYDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152324 | |
Record name | Bisindolylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide IV | |
CAS RN |
119139-23-0 | |
Record name | Arcyriarubin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisindolylmaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisindolylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISINDOLYLMALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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